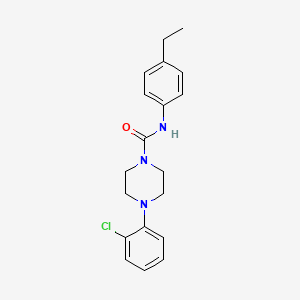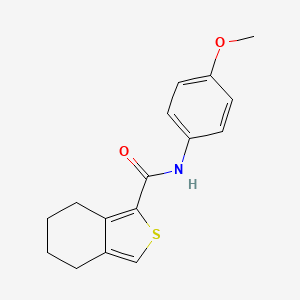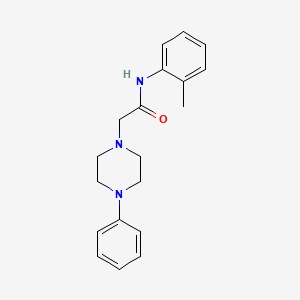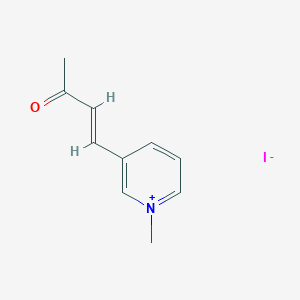
4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as CEP, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual mechanism of action is thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. Additionally, 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a role in neuronal growth and survival.
実験室実験の利点と制限
One advantage of using 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its specificity for the 5-HT1A receptor and D2 receptor. This allows researchers to study the effects of these receptors in isolation. However, one limitation of using 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
将来の方向性
There are several future directions for research on 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide as a treatment for anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide and how it interacts with other neurotransmitter systems in the brain. Finally, there is potential for the development of new compounds based on the structure of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide that may have improved therapeutic properties.
Conclusion:
In conclusion, 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide have all been discussed in this paper. Further research is needed to fully understand the potential of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide as a therapeutic agent.
合成法
The synthesis of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 4-ethylphenylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide as a white solid with a high yield.
科学的研究の応用
4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, 4-(2-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWIQREISZJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404264.png)

![1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5404278.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5404308.png)


![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)
![2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
![6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5404352.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5404359.png)
![4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole](/img/structure/B5404367.png)